molecular formula C8H11NO3 B6260172 methyl 1-isocyanatocyclopentane-1-carboxylate CAS No. 1486485-18-0

methyl 1-isocyanatocyclopentane-1-carboxylate

Cat. No.: B6260172
CAS No.: 1486485-18-0
M. Wt: 169.2
InChI Key:
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Description

Methyl 1-isocyanatocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H11NO3. It is a derivative of cyclopentane, featuring an isocyanate group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-isocyanatocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methyl chloroformate in the presence of a base, followed by the introduction of an isocyanate group. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isocyanatocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopentane ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Urea or carbamate derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-isocyanatocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-isocyanatocyclopentane-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl isocyanate: A simpler isocyanate compound with similar reactivity.

    Cyclopentanone: The parent compound of the cyclopentane ring.

    Methyl chloroformate: A reagent used in the synthesis of the compound.

Uniqueness

Methyl 1-isocyanatocyclopentane-1-carboxylate is unique due to the presence of both an isocyanate group and a carboxylate ester group on the cyclopentane ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical syntheses and applications.

Properties

CAS No.

1486485-18-0

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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